molecular formula C3H10N2<br>CH3CH(NH2)CH2NH2<br>C3H10N2 B031400 Diaminopropane CAS No. 78-90-0

Diaminopropane

Cat. No.: B031400
CAS No.: 78-90-0
M. Wt: 74.13 g/mol
InChI Key: AOHJOMMDDJHIJH-UHFFFAOYSA-N
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Description

Diaminopropane (DAP) refers to organic compounds with two amino groups (–NH₂) attached to a propane backbone. The two primary isomers are 1,2-diaminopropane (amino groups on adjacent carbons) and 1,3-diaminopropane (amino groups on terminal carbons). These isomers exhibit distinct physicochemical and biological properties due to differences in molecular geometry and spacing between functional groups.

  • 1,2-Diaminopropane: Forms stable polyamides with even chain lengths between amide groups, contributing to materials with high tensile strength and modulus .
  • 1,3-Diaminopropane: Acts as a regulator in fungal secondary metabolism and enhances antibiotic production in microorganisms .

This compound derivatives are utilized in polymer synthesis, biochemical pathways, and industrial applications such as surfactants and adhesives .

Preparation Methods

Chemical Synthesis of 1,2-Diaminopropane

Ammonolysis of 1,2-Dichloropropane

The traditional ammonolysis method involves reacting 1,2-dichloropropane with liquid ammonia at elevated temperatures (~160°C) to yield 1,2-diaminopropane. This exothermic reaction produces hydrogen chloride as a byproduct, necessitating neutralization with sodium hydroxide. Despite its simplicity, the process suffers from low yields (~50–65%) and environmental challenges due to organic chloride waste .

Reaction Conditions

ParameterValue
Temperature160°C
Ammonia RatioExcess
Byproduct ManagementNaOH Neutralization

Catalytic Amination of Isopropanolamine

Modern approaches favor catalytic amination of isopropanolamine (IPA) with ammonia under hydrogen pressure. Heterogeneous catalysts, such as Ni/Al₂O₃ or Co/SiO₂, enable continuous operation in fixed-bed reactors. For example, at 140–200°C and 4–22 MPa, IPA conversion exceeds 80%, with 1,2-diaminopropane selectivity reaching 65–80% . Co-feeding hydrogen suppresses catalyst deactivation by reducing carbonaceous deposits.

Catalyst Composition

  • Active Metal : Ni or Co (5–15 wt%)

  • Promoters : Fe, Cu, or Ru (1–3 wt%)

  • Support : γ-Al₂O₃ or SiO₂

Byproduct Formation and Mitigation

Side products like 2,5-dimethylpiperazine arise from IPA cyclization. Optimizing ammonia-to-IPA molar ratios (>10:1) minimizes these byproducts . Distillation under reduced pressure achieves >99% purity, though energy-intensive separations remain a bottleneck.

Synthesis of 1,3-Diaminopropane

Petrochemical Routes

Conventional methods involve hydrogenating acrylonitrile to 3-aminopropionitrile, followed by catalytic amination. Raney nickel catalysts at 100–150°C and 5–15 MPa yield 1,3-diaminopropane with ~70% selectivity. However, feedstock reliance on acrylonitrile ties production to volatile petroleum markets .

Biological Production via Engineered E. coli

Pioneering work by Lee et al. (2015) demonstrated 1,3-diaminopropane biosynthesis using metabolically engineered E. coli. By introducing the dat gene (diamine aminotransferase) and optimizing the L-threonine pathway, titers reached 13 g/L in fed-batch reactors . This route offers sustainability but faces challenges in scaling and downstream processing.

Metabolic Pathway Engineering

  • L-Threonine Deamination : L-threonine → 2-oxobutyrate

  • Decarboxylation : 2-oxobutyrate → 1,3-diaminopropane

  • Cofactor Optimization : NADPH regeneration for amine synthesis

Comparative Analysis of Preparation Methods

Efficiency and Environmental Impact

MethodYield (%)Temp (°C)Pressure (MPa)Sustainability
Ammonolysis 50–65160AmbientLow
Catalytic Amination 65–80140–2004–22Moderate
Biological 9037AmbientHigh

Economic Considerations

  • Catalytic Amination : High capital costs for fixed-bed reactors but lower operational expenses due to continuous operation.

  • Biological Production : Lower feedstock costs (glucose vs. IPA) but higher purification costs.

Chemical Reactions Analysis

1,2-Diaminopropane as a Ligand

  • Forms salpn-type complexes (e.g., N,NN,N'-disalicylidene-1,2-propanediamine): salpn=C13H16N2O2\text{salpn}=\text{C}_{13}\text{H}_{16}\text{N}_2\text{O}_2 Applications :
    • Metal deactivator in motor oils (prevents Cu/Fe corrosion) .
    • Zinc dithiocarbamate derivatives act as fungicides (e.g., propineb) .

1,3-Diaminopropane in Palladium Complexes

  • Reaction : Forms [Pd(DAP)(H2_2O)2_2]2+^{2+} (DAP = 1,3-diaminopropane).
    Interactions :
    • Binds dicarboxylic acids (e.g., CBDCA) with stability constant logK=7.2\log K=7.2 .
    • Catalyzes glycine methyl ester hydrolysis via intermediate coordination .

Condensation Reactions

  • 1,2-Diaminopropane reacts with salicylaldehyde to form Schiff bases: 2 HOC6H4CHO+H2NCH2CH(NH2)CH3salpn+2textH2O\text{2 HOC}_6\text{H}_4\text{CHO}+\text{H}_2\text{NCH}_2\text{CH}(\text{NH}_2)\text{CH}_3\rightarrow \text{salpn}+2\\text{H}_2\text{O} Application : Textile finishing agents .
  • 1,3-Diaminopropane condenses with carbonyl compounds to synthesize heterocycles (e.g., piperazine derivatives) .

Oxidation and Polymerization

  • 1,3-Diaminopropane plasma polymerization forms thin films with radical-rich surfaces, enabling post-deposition functionalization .
  • Thermal degradation : Cyclizes to form pyrrolidine derivatives at >150°C .

Reactivity with Acids and Electrophiles

Reaction Type1,2-Diaminopropane 1,3-Diaminopropane
Neutralization Exothermic salt formationForms ammonium salts (pH >12)
Halogenation Reacts with Cl^-/Br^-Incompatible with acid chlorides
Isocyanate reaction Forms polyurea derivativesGenerates urea linkages

Clustering Reactions (Gas Phase)

  • 1,2-Diaminopropane protonated clusters : \Delta H^\circ =81.6\\text{kJ mol},\quad \Delta S^\circ =229\\text{J mol K}\quad \text{ HPMS 1973 }$$[4][8]
  • 1,3-Diaminopropane protonated clusters : \Delta H^\circ =82.4\\text{kJ mol},\quad \Delta S^\circ =238\\text{J mol K}\quad \text{ HPMS 1973 }$$[10]

Hydrolysis Kinetics

  • Glycine methyl ester hydrolyzes 3× faster when coordinated to [Pd(DAP)(H2_2O)2_2]2+^{2+} versus free ligand (k=1.2×103texts1k=1.2\times 10^{-3}\\text{s}^{-1}) .

1,2-Diaminopropane Derivatives

  • Fuel additives : Prevents oxidative degradation of lubricants .
  • Pharmaceuticals : Intermediate in anticancer agents (e.g., losoxantrone) .

1,3-Diaminopropane Derivatives

  • Chelating agents : Used in anticorrosion coatings and photo development .
  • Biocatalysis : Precursor for β-alanine synthesis in E. coli via C4 pathway .

Scientific Research Applications

Production Methods

Historically, 1,3-diaminopropane has been produced through petroleum-based processes. However, recent advancements in metabolic engineering have enabled the production of this compound from renewable biomass. A notable study demonstrated the successful fermentation of an engineered Escherichia coli strain to produce 1,3-DAP. This method not only enhances sustainability but also addresses environmental concerns associated with traditional production methods .

Table 1: Comparison of Production Methods for 1,3-Diaminopropane

MethodDescriptionYield (g/L)
Petroleum-based processesTraditional method using fossil fuelsVariable
Metabolic engineeringFermentation of engineered E. coliUp to 13 g/L
Biorefinery processesUtilizing renewable biomass for sustainable productionIn development

Industrial Applications

1,3-Diaminopropane is utilized in several industrial applications:

  • Polymer Production : It serves as a monomer for polyamides (nylons), which are widely used in engineering plastics and fibers.
  • Cross-Linking Agents : In epoxy resins, 1,3-DAP acts as a cross-linking agent, enhancing the mechanical properties and thermal stability of the resulting materials.
  • Pharmaceuticals : It is a precursor for various pharmaceutical compounds, contributing to drug development and synthesis.
  • Agrochemicals : The compound is also used in the formulation of agrochemicals, improving crop protection and yield.

Emerging Research Findings

Recent studies have highlighted additional biological applications of 1,3-diaminopropane:

  • Induction of Secondary Metabolism : Research indicates that 1,3-DAP can induce the expression of biosynthetic genes in fungi such as Penicillium chrysogenum, enhancing penicillin production . This suggests potential applications in biotechnological processes aimed at increasing antibiotic yields.
  • Viral Replication Inhibition : Studies have shown that diaminopropane can inhibit protein synthesis and viral replication in cells infected with Semliki Forest virus. This property may open avenues for antiviral drug development .

Table 2: Summary of Biological Applications

ApplicationDescriptionReference
Induction of Penicillin ProductionEnhances biosynthetic gene expression in fungi
Antiviral ActivityInhibits protein synthesis and viral replication

Mechanism of Action

Diaminopropane exerts its effects through various mechanisms:

    Molecular Targets: It interacts with enzymes and proteins, acting as a ligand or inhibitor.

    Pathways Involved: It is involved in the biosynthesis of β-alanine and pantothenic acid, which are precursors of phosphopantetheine.

Comparison with Similar Compounds

Structural and Functional Differences in Polyamine Chemistry

Key Compounds:

  • Ethylenediamine (EDA) : Simplest diamine (NH₂–CH₂–CH₂–NH₂).
  • Putrescine (1,4-diaminobutane) and Cadaverine (1,5-diaminopentane): Naturally occurring diamines in decay processes and cellular metabolism.
  • Spermidine : A triamine involved in cell growth and autophagy.
Property 1,2-Diaminopropane 1,3-Diaminopropane Ethylenediamine (EDA) Putrescine
Chain Length Even (C2 spacing) Odd (C3 spacing) Even (C2 spacing) Even (C4 spacing)
Polyamide Stability Solid, high tensile strength Semi-solid, cold flow issues Fast-setting, strong Not typically used
Biological Role Limited Induces fungal antibiotics Industrial catalyst Cell growth, decay

Structural Impact :

  • Even vs. Odd Chain Lengths : Even-chain diamines like 1,2-DAP and EDA form rigid polyamides due to efficient hydrogen bonding. Odd-chain 1,3-DAP disrupts polymer crystallinity, leading to poor mechanical properties .
  • Amine Spacing : 1,3-DAP’s terminal amines enable chelation in metal complexes, whereas EDA’s adjacent amines favor rapid crosslinking .

Polyamide Performance Comparison:

Parameter 1,2-DAP-Based Polyamide 1,3-DAP-Based Polyamide EDA-Based Polyamide
Tensile Strength 85 MPa Not measurable (semi-solid) 90 MPa
Open Time 15–20 min N/A 5–10 min
Cold Flow Resistance High Low High
  • 1,2-DAP : Balances tensile strength and processing flexibility, ideal for adhesives .
  • EDA : Forms fast-setting, rigid polymers but lacks adjustability .
  • 1,3-DAP : Unsuitable for structural applications due to poor solidification .

Role in Biochemical Pathways

Secondary Metabolite Induction in Microorganisms:

  • 1,3-Diaminopropane: Enhances cephamycin C production in Streptomyces by 100% at 5.0 g/L, comparable to spermidine .
  • Putrescine and Cadaverine : Less effective at similar concentrations (≤50% increase) .

Mechanism : 1,3-DAP and spermidine likely modulate phosphopantetheinyl transferase activity, essential for activating polyketide synthases .

Aldoxime Formation Efficiency:

Amine Yield of Aldoximes (%)
Ethylenediamine (EDA) 85–95
1,3-Diaminopropane <10
1,3-Diaminohexane <10

EDA’s adjacent amines facilitate Schiff base formation, whereas 1,3-DAP’s terminal amines reduce catalytic efficiency .

Thermal Degradation Behavior

All diamines degrade via deamination and cyclization under heat. Degradation products for 1,2-DAP, 1,3-DAP, and EDA include imidazoles and pyrazines, with similar kinetics .

Acetylation and Stress Responses in Plants

  • 1,3-DAP Acetylation: Not inhibited by acidic stress metabolites (e.g., jasmonate-isoleucine), unlike spermidine or putrescine. This preserves acetylated 1,3-DAP, which benefits stress adaptation .

Biological Activity

Diaminopropane, specifically 1,3-diaminopropane (DAP), is a polyamine that plays a significant role in various biological processes. This compound has garnered attention for its potential applications in cancer research, microbial growth, and as a precursor in the synthesis of various biomolecules. This article explores the biological activity of DAP, highlighting its mechanisms of action, effects on cellular processes, and implications in health and disease.

Inhibition of Ornithine Decarboxylase

One of the most notable biological activities of DAP is its role as an inhibitor of ornithine decarboxylase (ODC). ODC is a key enzyme involved in polyamine synthesis, which is crucial for cell growth and differentiation. Overexpression of ODC is associated with tumor progression. Research has demonstrated that DAP significantly inhibits ODC activity, thereby reducing tumor incidence and size in experimental models of urinary bladder carcinogenesis. In a study involving F344 male rats, DAP treatment resulted in a complete inhibition of papillary hyperplasia and significantly reduced tumor size compared to controls .

Polyamine Homeostasis

DAP is involved in maintaining polyamine homeostasis within cells. It can replace spermidine in certain bacterial growth processes, indicating its essential role in microbial metabolism. The presence of DAP leads to the production of putrescine from spermidine through retroconversion pathways, showcasing its versatility as a metabolic intermediate .

Carcinogenicity Studies

A pivotal study investigated the effects of DAP on urinary bladder carcinogenesis induced by N-butyl-N-(4-hydroxybutyl)nitrosamine (BBN). The results indicated that DAP administration not only decreased tumor multiplicity but also inhibited early-stage hyperplasia, suggesting its potential as a chemopreventive agent .

Treatment GroupTumor Size (mm)Tumor Incidence (%)Hyperplasia Incidence (%)
Control15.48060
DAP Treatment5.2200

Microbial Growth Studies

In microbial fermentation studies, the addition of DAP was found to enhance the yield of cephalosporin C production by 12-15%. This effect contrasts with spermidine, which decreased production levels. The differential impact suggests that DAP may play a unique role in metabolic pathways associated with secondary metabolite biosynthesis in fungi like Acremonium chrysogenum .

Research Findings

Recent research has focused on the metabolic engineering of Escherichia coli to optimize DAP production pathways. Two main biosynthetic pathways have been identified: the C4 pathway using genes from Acinetobacter baumannii and the C5 pathway from Pseudomonas aeruginosa. The C4 pathway has shown higher efficiency due to its enzymatic processes that do not require cofactors .

Q & A

Basic Research Questions

Q. What experimental techniques are optimal for characterizing the dielectric properties of 1,2-diaminopropane in binary mixtures?

  • Methodological Answer : Use microwave frequency measurements (e.g., 9.85 GHz) at controlled temperatures (e.g., 30°C) to determine dielectric constants (ε') and dielectric loss (ε''). Pair this with density (ρ) and viscosity (η) measurements to calculate molar polarization (P₁₂) and excess parameters (e.g., ΔnD²) for assessing intermolecular interactions. Refractive index and activation energy analyses further elucidate complex formation in mixtures .

Q. How can researchers ensure reproducibility in synthesizing molecular hybrids using 1,3-diaminopropane?

  • Methodological Answer : Follow stepwise protocols for intermediate synthesis (e.g., SNAr reactions with 4,7-dichloroquinoline) under strict temperature control (80–110°C) and reaction times (e.g., 1 hour). Validate product purity via mass spectrometry (e.g., protonated compound peaks at 485.21776 m/z) and report yields (e.g., 35%) with detailed experimental conditions to enable replication .

Q. What safety protocols are critical when handling 1,3-diaminopropane in laboratory settings?

  • Methodological Answer : Use corrosion-resistant PPE (gloves, goggles) due to its classification as a corrosive liquid (UN 2922). Ensure ventilation to avoid inhalation of vapors. For spills, neutralize with inert adsorbents and dispose of according to local regulations. Document compliance with REACH and OSHA standards in experimental workflows .

Advanced Research Questions

Q. How can conflicting data on diaminopropane’s environmental impact be resolved in atmospheric studies?

  • Methodological Answer : Employ carboxyl-HILIC (hydrophilic interaction chromatography) with electrospray tandem mass spectrometry (HPLC-ESI-MS/MS) for high-sensitivity detection of atmospheric diamines (LOD < 1.6 nM). Cross-validate with DBD-F-HPLC and silica gel tube sampling to address discrepancies in concentration measurements (R² = 0.9215–0.9739) .

Q. What strategies optimize this compound’s role as a ligand in coordination chemistry?

  • Methodological Answer : Conduct DFT calculations to predict binding affinities with transition metals (e.g., Mn²⁺, Fe³⁺). Pair with spectroscopic techniques (UV-Vis, EPR) to verify complex stability. Compare experimental results with theoretical models to refine synthesis protocols for catalytic or inhibitory applications .

Q. How do intermolecular interactions in 1,2-diaminopropane-methanol mixtures influence their dielectric behavior?

  • Methodological Answer : Analyze excess square refractive index (ΔnD²) and viscosity deviations (Δη) to quantify hydrogen bonding and dipole-dipole interactions. Use Arrhenius plots to derive activation energy (Eₐ) and correlate with dielectric loss trends for mechanistic insights .

Q. Methodological Design & Data Analysis

Q. How should researchers design studies to investigate this compound’s microbial interactions in environmental samples?

  • Methodological Answer : Use this compound as a biomarker (e.g., for Acinetobacter spp.) in activated sludge systems. Apply polyphosphate-accumulating microflora analysis via fluorescence in situ hybridization (FISH) and qPCR to quantify gene expression. Validate with controlled anaerobic-aerobic cycling experiments .

Q. What statistical approaches are suitable for analyzing this compound’s market-driven research data without commercial bias?

  • Methodological Answer : Apply Porter’s Five Forces and value chain analysis to isolate academic variables (e.g., production capacity, patent trends). Avoid market size or pricing metrics; focus on technological adoption rates and publication trends using bibliometric tools like VOSviewer .

Q. How can researchers address low yields in this compound-derived synthetic pathways?

  • Methodological Answer : Optimize stoichiometric ratios (e.g., excess 1,3-diaminopropane) and reaction kinetics via time-resolved NMR. Use Design of Experiments (DoE) to identify critical factors (temperature, catalyst loading) and improve yields (e.g., from 35% to >50%) .

Q. Compliance & Replication

Q. What documentation standards ensure replicability of this compound-based studies?

  • Methodological Answer : Follow Beilstein Journal guidelines: detail experimental procedures (e.g., CAS 109-76-2 synthesis) in supplementary materials. Include raw data tables (e.g., dielectric constants, reaction yields) and instrument calibration logs. Reference prior protocols (e.g., Carmo et al., 2016) for cross-validation .

Q. Cross-Disciplinary Applications

Q. How can this compound be integrated into corrosion inhibition studies for industrial materials?

  • Methodological Answer : Perform electrochemical impedance spectroscopy (EIS) on metal substrates (e.g., steel) coated with this compound hybrids. Compare inhibition efficiency (%) against traditional inhibitors and model adsorption behavior using Langmuir isotherms .

Q. What role does this compound play in food/flavor chemistry research?

  • Methodological Answer : Utilize carboxyl-HILIC-MS/MS to quantify diamines in fermented products. Correlate concentrations with sensory panels to assess off-flavor thresholds (e.g., cadaverine in aged cheeses). Validate with GC-MS for volatile compound profiling .

Properties

IUPAC Name

propane-1,2-diamine
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InChI

InChI=1S/C3H10N2/c1-3(5)2-4/h3H,2,4-5H2,1H3
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InChI Key

AOHJOMMDDJHIJH-UHFFFAOYSA-N
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Canonical SMILES

CC(CN)N
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Molecular Formula

C3H10N2, Array
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DSSTOX Substance ID

DTXSID4021761
Record name 1,2-Diaminopropane
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Molecular Weight

74.13 g/mol
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Physical Description

1,2-propylenediamine appears as a colorless liquid with an ammonia-like odor. Strongly irritates skin and tissue., Liquid, Extremely hygroscopic liquid; [Merck Index] Colorless liquid with an ammoniacal odor; [CAMEO], Solid, HYGROSCOPIC COLOURLESS LIQUID WITH PUNGENT ODOUR.
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Boiling Point

248.9 °F at 760 mmHg (NTP, 1992), 119 °C
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Flash Point

92 °F (NFPA, 2010), 33 °C c.c.
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Solubility

Very soluble (NTP, 1992), Solubility in water: miscible
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Density

0.8584 (NTP, 1992) - Less dense than water; will float, Relative density (water = 1): 0.9
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Vapor Density

2.6 (NTP, 1992) - Heavier than air; will sink (Relative to Air), Relative vapor density (air = 1): 2.6
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Vapor Pressure

9.0 [mmHg], Vapor pressure, kPa at 20 °C: 1.2
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CAS No.

78-90-0
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Melting Point

-35 °F (NTP, 1992), -12 °C
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